3-Chloro-5,6-dimethylpyrazine-2-carbonitrile
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Overview
Description
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.59 g/mol . It is a nitrogen-containing heterocyclic compound, specifically a pyrazine derivative, which is often used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dimethylpyrazine-2-carbonitrile typically involves the chlorination of 5,6-dimethylpyrazine-2-carbonitrile. This reaction is usually carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is performed in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants . The product is then purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dimethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5-dimethylpyrazine: Similar in structure but lacks the nitrile group, leading to different reactivity and applications.
5,6-Dimethylpyrazine-2-carbonitrile: Lacks the chlorine atom, resulting in different substitution patterns and chemical behavior.
Uniqueness
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile is unique due to the presence of both chlorine and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis . This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloro-5,6-dimethylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-4-5(2)11-7(8)6(3-9)10-4/h1-2H3 |
InChI Key |
ZRXOWOKCNAZCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)Cl)C |
Origin of Product |
United States |
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